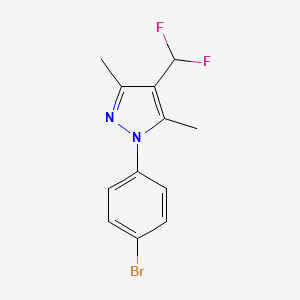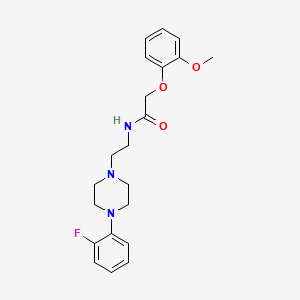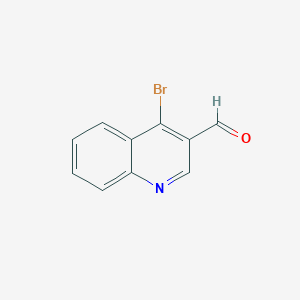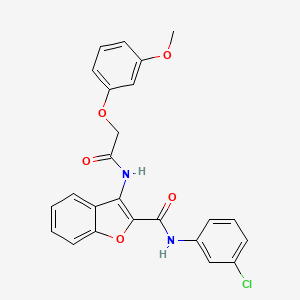
1-(4-Bromophenyl)-4-(difluoromethyl)-3,5-dimethylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-4-(difluoromethyl)-3,5-dimethylpyrazole, commonly known as BRD-7552, is a chemical compound that has been the subject of extensive research in recent years. This compound is known for its unique properties which make it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of BRD-7552 involves its ability to bind to specific domains within the target enzymes, thereby inhibiting their activity. This, in turn, leads to changes in gene expression patterns and other cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRD-7552 are dependent on the specific enzymes that it targets. Inhibition of HDACs has been shown to lead to changes in chromatin structure and gene expression patterns, while inhibition of BETs has been shown to affect the transcription of specific genes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BRD-7552 in lab experiments include its potency and specificity for target enzymes, as well as its ability to modulate gene expression patterns. However, limitations include the need for specialized equipment and expertise for its synthesis and handling, as well as the potential for off-target effects.
Orientations Futures
There are several potential future directions for research involving BRD-7552. These include further exploration of its effects on specific cellular processes and pathways, as well as its potential use in the development of novel therapeutics for various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for BRD-7552 may also be an area of future research.
In conclusion, BRD-7552 is a valuable tool for scientific research due to its unique properties and ability to modulate specific enzymes involved in various cellular processes. Further research in this area has the potential to lead to important discoveries and advancements in the field of molecular biology and medicine.
Méthodes De Synthèse
The synthesis of BRD-7552 involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-bromobenzaldehyde with 1,1,1-trifluoroacetone to form 1-(4-bromophenyl)-4,4,4-trifluoro-1-butene. This intermediate compound is then reacted with 3,5-dimethylpyrazole to form the final product, BRD-7552.
Applications De Recherche Scientifique
BRD-7552 has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and bromodomain-containing proteins (BETs). These enzymes play important roles in various cellular processes, including gene expression and chromatin remodeling.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-4-(difluoromethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2/c1-7-11(12(14)15)8(2)17(16-7)10-5-3-9(13)4-6-10/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVGUXQDKWFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-4-(difluoromethyl)-3,5-dimethylpyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)
![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)


![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)
![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)
![7-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771449.png)



![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)
